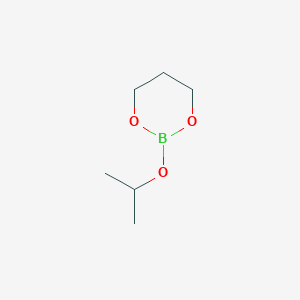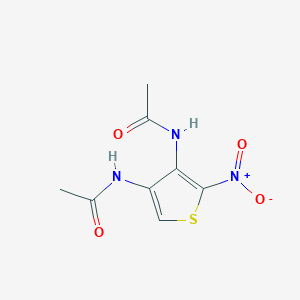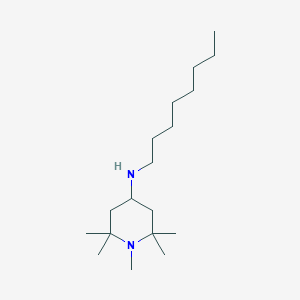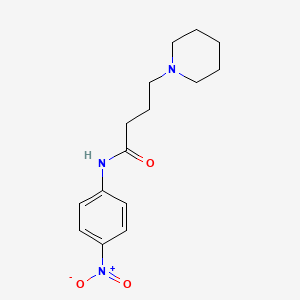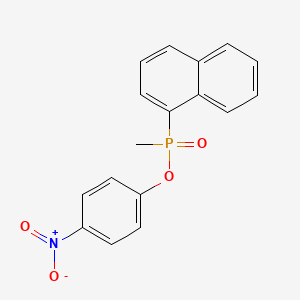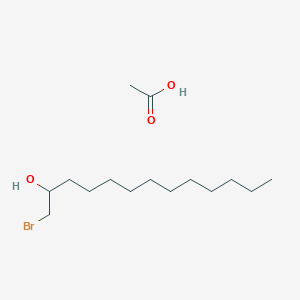
Acetic acid;1-bromotridecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-bromotridecan-2-ol is an organic compound that combines the properties of acetic acid and 1-bromotridecan-2-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 1-bromotridecan-2-ol is an alcohol with a bromine atom attached to the second carbon of a tridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromotridecan-2-ol typically involves the esterification of acetic acid with 1-bromotridecan-2-ol. This reaction can be catalyzed by a strong acid such as sulfuric acid. The general reaction is as follows:
Acetic acid+1-bromotridecan-2-ol→Acetic acid;1-bromotridecan-2-ol+Water
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The use of catalysts and solvents can also play a significant role in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alcohol group in 1-bromotridecan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of tridecan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or cyanide ions (CN⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tridecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;1-bromotridecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;1-bromotridecan-2-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can alter the chemical properties of the compound, making it useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1-bromotridecan-2-ol: Similar structure but lacks the acetic acid component.
Acetic acid: Simple carboxylic acid without the brominated alcohol group.
Tridecan-2-ol: Alcohol without the bromine atom.
Uniqueness
Acetic acid;1-bromotridecan-2-ol is unique due to the presence of both a bromine atom and an acetic acid group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
90012-70-7 |
|---|---|
Fórmula molecular |
C15H31BrO3 |
Peso molecular |
339.31 g/mol |
Nombre IUPAC |
acetic acid;1-bromotridecan-2-ol |
InChI |
InChI=1S/C13H27BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14;1-2(3)4/h13,15H,2-12H2,1H3;1H3,(H,3,4) |
Clave InChI |
DCUUJQQTCYKBSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CBr)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
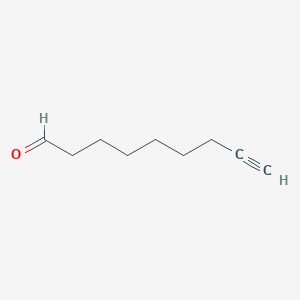
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
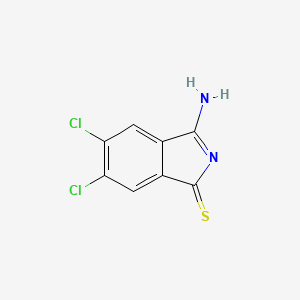
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
